molecular formula C20H14BrN B12927412 Acridine, 9-[4-(bromomethyl)phenyl]- CAS No. 183170-02-7

Acridine, 9-[4-(bromomethyl)phenyl]-

Cat. No.: B12927412
CAS No.: 183170-02-7
M. Wt: 348.2 g/mol
InChI Key: NNSHIMQSNARBAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(Bromomethyl)phenyl)acridine typically involves the bromination of 9-phenylacridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of 9-(4-(Bromomethyl)phenyl)acridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 9-(4-(Bromomethyl)phenyl)acridine is used as a building block in the synthesis of more complex acridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine: The compound exhibits significant biological activity, including anticancer and antimicrobial properties. It is used in the development of new therapeutic agents targeting cancer cells and microbial infections .

Industry: In the industrial sector, 9-(4-(Bromomethyl)phenyl)acridine is used in the production of dyes, pigments, and fluorescent materials. Its unique chemical properties make it suitable for applications in material sciences and photophysics .

Mechanism of Action

The mechanism of action of 9-(4-(Bromomethyl)phenyl)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication . These interactions lead to the cytotoxic effects observed in cancer cells .

Comparison with Similar Compounds

Uniqueness: 9-(4-(Bromomethyl)phenyl)acridine is unique due to the presence of both the bromomethyl group and the phenyl ring, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogues .

Properties

CAS No.

183170-02-7

Molecular Formula

C20H14BrN

Molecular Weight

348.2 g/mol

IUPAC Name

9-[4-(bromomethyl)phenyl]acridine

InChI

InChI=1S/C20H14BrN/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2

InChI Key

NNSHIMQSNARBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CBr

Origin of Product

United States

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